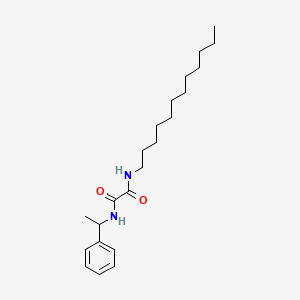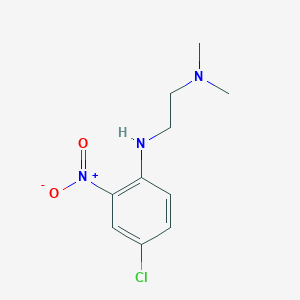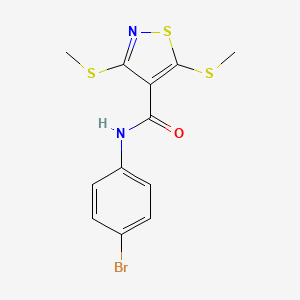![molecular formula C20H23N3O6S2 B11541778 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541778.png)
2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate is a complex organic compound with a molecular formula of C20H23N3O6S2 This compound is characterized by the presence of a sulfamoylphenyl group, an oxo group, and a phenylcarbonyl group attached to a methioninate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfamoylphenyl Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with an appropriate acylating agent to introduce the sulfamoyl group.
Introduction of the Oxo Group: The intermediate is then subjected to oxidation reactions to introduce the oxo group at the desired position.
Coupling with Methioninate: The final step involves coupling the oxidized intermediate with methioninate under suitable conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or sulfamoyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxo and phenylcarbonyl groups may also play a role in modulating the compound’s biological effects by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-benzoylmethioninate
- 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate
Uniqueness
Compared to similar compounds, 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylcarbonyl group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N3O6S2 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C20H23N3O6S2/c1-30-12-11-17(23-19(25)14-5-3-2-4-6-14)20(26)29-13-18(24)22-15-7-9-16(10-8-15)31(21,27)28/h2-10,17H,11-13H2,1H3,(H,22,24)(H,23,25)(H2,21,27,28) |
InChI Key |
SFPJWGSCKNLJIL-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11541707.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B11541714.png)
![4-amino-N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11541719.png)
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11541727.png)
![4-[(E)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B11541733.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11541748.png)

![(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11541752.png)

![2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-iodobenzoate](/img/structure/B11541766.png)
![3-cyclohexyl-1-(3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11541774.png)

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B11541784.png)
![N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11541788.png)
